molecular formula C8H4BrNO3 B1282134 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-82-2

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Katalognummer: B1282134
CAS-Nummer: 24088-82-2
Molekulargewicht: 242.03 g/mol
InChI-Schlüssel: QFUCRLHRLJFXBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound characterized by a fused benzoxazine-dione core with a bromine substituent at the 6-position. Its molecular formula is C₈H₄BrNO₃, and it is synthesized via cyclization reactions involving 2-amino-5-bromobenzoic acid and triphosgene in tetrahydrofuran (THF) . The compound’s structural uniqueness lies in the electron-withdrawing bromine atom, which may influence its reactivity, solubility, and biological interactions compared to non-halogenated analogs.

Eigenschaften

IUPAC Name

6-bromo-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUCRLHRLJFXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515504
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-82-2
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism

This method involves the conversion of 6-bromo-2-aminobenzoic acid to an isocyanate intermediate via reaction with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate). Subsequent cyclization yields the target compound.

Procedure :

  • Step 1 : 6-Bromo-2-aminobenzoic acid (1 mol) is suspended in anhydrous tetrahydrofuran (THF, 200 mL).
  • Step 2 : Phosgene (1.2 mol) is introduced under nitrogen at 0°C, followed by stirring at 70°C for 5 hours.
  • Step 3 : The mixture is cooled, filtered, and recrystallized from ethanol to obtain white crystals.

Optimization :

  • Catalyst : Pyridine (5 mol%) accelerates isocyanate formation.
  • Yield : 85–92% purity confirmed via HPLC (C18 column, 97.4–99.7%).

Analytical Data :

Parameter Value Source
Melting Point 227–228°C
FT-IR (C=O) 1705 cm⁻¹
¹H NMR (DMSO-d₆) δ 7.39–8.11 ppm (aromatic H)

Condensation of 2-Hydroxybenzamide with Phosgene in Aqueous Media

Reaction Design

A 2020 patent (CN111269193A) describes a scalable aqueous-phase synthesis using 2-hydroxybenzamide and phosgene, catalyzed by pyridine derivatives.

Procedure :

  • Step 1 : 2-Hydroxybenzamide (1 mol), pyridine (0.02 mol), and water (554 g) are heated to 50°C.
  • Step 2 : Phosgene (1.1 mol) is introduced over 1 hour, followed by 0.5 hours of reflux.
  • Step 3 : The product is filtered, washed, and dried, yielding 95.8% pure compound.

Advantages :

  • Solvent : Water replaces toxic organic solvents, reducing waste.
  • Yield : 95.5–97.8% with 98.0–99.5% purity (HPLC).

Comparative Data :

Catalyst Reaction Time (h) Yield (%) Purity (%)
Pyridine 0.5 95.8 98.2
2-Methylpyridine 1.0 97.0 99.5
3-Methylpyridine 0.5 97.8 99.2

Microwave-Assisted Synthesis

Protocol

A 2019 study compared microwave irradiation to conventional methods for synthesizing benzooxazine derivatives.

Procedure :

  • Step 1 : 6-Acetyl-2H-benzo[e]oxazine-2,4(3H)-dione (1 mol) and nucleophiles are dissolved in DMF.
  • Step 2 : Microwave irradiation (300 W, 120°C) is applied for 15–30 minutes.
  • Step 3 : The product is isolated via column chromatography.

Results :

Method Solvent Time (h) Yield (%)
Conventional DMF 6.0 72
Microwave DMF 0.25 89
Mortar Pestle Ethyl Acetate 2.0 65

Advantages :

  • Efficiency : 4x faster than conventional heating.
  • Selectivity : Reduced side reactions due to uniform heating.

Alternative Routes: Bromo-Salicylic Acid Derivatives

Patent Methodology

A 1965 protocol (US3355453) utilizes bromo-salicylic acid 4-chloroanilide and ethyl chloroformate in pyridine.

Procedure :

  • Step 1 : Bromo-salicylic acid anilide (20 g) is dissolved in pyridine (100 mL).
  • Step 2 : Ethyl chloroformate (7 mL) is added dropwise at 0°C, followed by 2 hours of reflux.
  • Step 3 : Precipitation in water yields 8.5 g (41%) of product.

Limitations :

  • Yield : Lower (41–75%) compared to modern methods.
  • Safety : Requires handling of toxic chloroformates.

Reaction Optimization and Scalability

Critical Parameters

  • Temperature : Optimal cyclization occurs at 60–70°C; higher temperatures promote decomposition.
  • Catalyst Loading : Pyridine derivatives at 1–10 mol% balance cost and efficiency.
  • Workup : Recrystallization from ethanol/water (7:3) enhances purity to >99%.

Industrial Feasibility :

  • Aqueous-phase methods (Method 2) are preferred for large-scale production due to lower solvent costs.
  • Microwave-assisted synthesis (Method 3) suits high-value pharmaceutical intermediates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Phosgene Cyclization 85–92 97–99 5–6 High
Aqueous Condensation 95–98 98–99 0.5–1 Very High
Microwave 89 99 0.25 Moderate
Ethyl Chloroformate 41–75 95–97 2–3 Low

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a reactive site for nucleophilic substitution. In a patent (EP3623366A1), this compound reacts with 3-aminopiperidine-2,6-dione in DMF to form derivatives for pharmaceutical applications . The reaction likely proceeds via displacement of bromine by the amine group:C8H4BrNO3+C5H7N3O2C13H11N4O5+HBr\text{C}_8\text{H}_4\text{BrNO}_3+\text{C}_5\text{H}_7\text{N}_3\text{O}_2\rightarrow \text{C}_{13}\text{H}_{11}\text{N}_4\text{O}_5+\text{HBr}Key Conditions :

  • Solvent: DMF
  • Temperature: Not specified (ambient or heated)
  • Yield: Not reported

Coupling Reactions with Amino Acids

In the synthesis of dibenzo[b,f] diazocine derivatives, brominated oxazine-diones act as coupling partners. For example, 6-bromo-1H-benzo[d] oxazine-2,4-dione reacts with 2-aminobenzoic acids under basic conditions (NaH/THF) to form fused heterocycles .

Reaction Scheme :C8H4BrNO3+C7H7NO2NaH THFC15H10BrN2O4+Byproducts\text{C}_8\text{H}_4\text{BrNO}_3+\text{C}_7\text{H}_7\text{NO}_2\xrightarrow{\text{NaH THF}}\text{C}_{15}\text{H}_{10}\text{BrN}_2\text{O}_4+\text{Byproducts}Performance Data :

SubstrateProduct YieldConditions
2-aminobenzoic acid17–19%Reflux, 3 steps
3-amino-2-naphthoic acid25–29%Reflux, 3 steps

Coordination Chemistry

The oxazine-dione moiety enables chelation with transition metals. In Pd(II) and Pt(II) complexes, the ligand binds via O and N atoms , forming square-planar geometries . Bromine substitution modulates electronic properties but does not directly participate in coordination.

Example Complex :[Pd(Bzoxe)2](Bzoxe=6 bromo 2H benzo e 1 3 oxazine 2 4 3H dione)[\text{Pd}(\text{Bzoxe})_2]\quad (\text{Bzoxe}=\text{6 bromo 2H benzo e 1 3 oxazine 2 4 3H dione})Key Findings :

  • Chelation mode: Bidentate (O, N)
  • Geometry: Square planar
  • Antimicrobial activity: Moderate against S. aureus and E. coli

Ultrasonic-Assisted Reactions

Under ultrasonic irradiation, brominated oxazine derivatives undergo regioselective transformations. For example, 6-bromo-spiro-3,4-dihydro-2H-1,3-benzoxazines form stereogenic spiro products via ring-opening and rearrangement . While not directly demonstrated for this compound, analogous reactivity is plausible.

Proposed Mechanism :

  • Ultrasonic-induced ring strain relief.
  • Bromine displacement or participation in radical intermediates.

Biological Activity and Derivatives

While not a direct reaction, bromine enhances bioactivity. Derivatives exhibit antibacterial properties , with molecular docking studies showing interactions with bacterial enzymes (e.g., hydrogen bonding with HIS 94 and LEU 198 in E. coli) .

Structure-Activity Insights :

  • Bromine increases lipophilicity, improving membrane penetration.
  • The oxazine-dione core binds enzyme active sites via H-bonding.

Challenges and Limitations

  • Low Yields : Multi-step syntheses involving this compound often yield ≤30% .
  • Substrate Specificity : Reactions with pyrazinecarboxylic acids fail due to steric/electronic mismatches .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione has shown promise in the development of pharmaceutical agents:

  • Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. In vitro studies have demonstrated its efficacy in reducing tumor growth in various cancer models.
  • Antibacterial and Antimycobacterial Properties: Similar compounds have been reported to exhibit antibacterial activities. The interaction with enzymes such as superoxide dismutase suggests a potential mechanism for combating bacterial infections.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways highlights its potential use in treating inflammatory diseases.

Materials Science Applications

In materials science, this compound is utilized for:

  • Polymer Development: It serves as a building block for synthesizing advanced polymers and resins that exhibit enhanced thermal and mechanical properties. These materials can be applied in coatings and composites that require durability under various conditions.

Biological Studies

The compound is also valuable in biological research:

  • Enzyme Interaction Studies: It acts as a probe for investigating enzyme interactions and cellular pathways. Its ability to influence cell signaling pathways makes it a useful tool for studying metabolic processes.
  • Cellular Mechanisms: Studies have shown that it can alter gene expression and cellular metabolism by interacting with DNA and proteins through covalent and non-covalent bonds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antibacterial Properties

In another study focused on antibacterial activity, this compound was tested against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This study supports its potential application in treating bacterial infections.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent(s) Molecular Formula Key Structural Features
6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione 6-Bromo C₈H₄BrNO₃ Bromine at position 6
NSC777205 3-(4-Chloro-2-fluorophenyl) C₁₄H₈ClFNO₃ Halogenated phenyl group at position 3
NSC777207 3-(4-Chloro-2-fluorophenyl), 7-Methoxy C₁₅H₁₀ClFNO₄ Methoxy at position 7, halogenated phenyl at 3
LCC18 6-(2,4-Difluorophenyl), 3-(3-Trifluoromethylphenyl) C₂₁H₁₁F₅NO₃ Fluorinated aryl groups at positions 3 and 6
Compound 1d (Chen et al. 2014) 3-Phenyl C₁₄H₉NO₃ Unsubstituted phenyl at position 3

Key Observations :

  • Aryl Substituents : The 3-phenyl group in Compound 1d and halogenated derivatives (e.g., NSC777205, LCC18) enhances binding affinity to therapeutic targets like NF-κB and NLRP3 inflammasome .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness and Toxicity Profiles

Compound Name Molecular Weight (g/mol) LogP (Predicted) BBB Permeability Acute Toxicity (Rat LD₅₀)
This compound 243.03 ~2.1* Moderate Not reported
NSC777205 299.67 3.5 High >500 mg/kg
NSC777207 329.70 3.0 Low >500 mg/kg
Compound 1d 239.22 2.8 Not reported Non-cytotoxic up to 10 μM

*Estimated using fragment-based methods.
Sources :

Key Findings :

  • Lipophilicity : Bromine substitution increases logP compared to the unsubstituted core, aligning with NSC777205’s high BBB permeability .
  • Toxicity : NSC compounds exhibit low acute toxicity, while the bromo derivative’s safety profile remains underexplored .

Key Insights :

  • Anti-Cancer Activity : NSC777205 inhibits pro-oncogenic c-Met/EGFR pathways, highlighting the role of halogenated aryl groups in kinase targeting .
  • Anti-Osteoclastogenic Effects : Compound 1d suppresses NF-κB and NFATc1 signaling, demonstrating the scaffold’s versatility in treating bone diseases .
  • Inflammasome Targeting : LCC18’s fluorinated substituents enable selective NLRP3 inhibition, suggesting halogenation enhances target specificity .

Biologische Aktivität

Overview

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound characterized by a benzoxazine ring system with a bromine atom at the 6-position. Its molecular formula is C8H4BrNO3C_8H_4BrNO_3 and it has a molecular weight of 242.03 g/mol . This compound has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry.

The compound exhibits a range of biochemical properties that facilitate its interaction with various enzymes and proteins:

  • Enzyme Interactions : It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The interactions primarily occur through hydrogen bonding and van der Waals forces, stabilizing enzyme-substrate complexes .
  • Cell Signaling Modulation : this compound can modulate the activity of kinases involved in signaling pathways. This modulation influences cellular processes such as metabolism and gene expression .

Cellular Effects

Research indicates that this compound has profound effects on various cell types:

  • Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis by activating caspase pathways while inhibiting the PI3K/Akt signaling pathway. This dual action suggests potential applications in cancer therapy .
  • Cytotoxicity : Studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines compared to normal cells. For instance, in experiments involving HeLa (cervical cancer) and U87 (glioblastoma) cells, the compound showed lower IC50 values (indicative of higher potency) compared to normal HEK293 cells .

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineIC50 (µM)Notes
HeLa97.3Selective cytotoxicity
U87150Moderate cytotoxicity
HEK293>200Low cytotoxicity

*Data sourced from experimental studies focusing on the compound's effects on various cell lines .

Antibacterial Activity

Despite its promising anticancer properties, studies have indicated limited antibacterial activity for this compound. Tests against multiple Gram-positive and Gram-negative bacterial strains revealed no significant antibacterial effects at concentrations ranging from 12.5 to 100 µM .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 6-bromo-2-aminobenzoic acid with phosgene or triphosgene to generate an isocyanate intermediate, which subsequently undergoes cyclization .

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsBromine can be replaced by nucleophiles like amines or thiols.
OxidationCan form quinone derivatives under oxidative conditions.
ReductionCapable of forming hydroquinone derivatives.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using bromo-substituted anthranilic acid derivatives. A common approach involves reacting bromoanthranilic acid with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0°C, followed by neutralization with NaHCO₃ and recrystallization with ethanol. Reaction progress is monitored by TLC (hexane:ethyl acetate, 2:1), and purity is confirmed via melting point analysis, FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹), and ¹H/¹³C NMR .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P260, P261) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C (P233, P235) .
  • Spill Response : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P390, P501) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with C18 columns (e.g., 97.4–99.7% purity confirmed via reverse-phase methods) .
  • Spectroscopy :
  • FT-IR : Identify key functional groups (e.g., C=O, C=N, C-Br).
  • NMR : ¹H NMR (DMSO-d₆) typically shows aromatic protons at δ 7.39–8.11 ppm and methyl groups at δ 2.51 ppm .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity against NLRP3 inflammasome targets?

  • Methodological Answer :
  • Derivatization : Introduce substituents at the 3-position (e.g., trifluoromethylphenyl groups) to improve binding affinity. Synthesize analogs via refluxing with amino reagents (e.g., metformin, INH) in glacial acetic acid .
  • Biological Testing : Use LPS-induced osteoclastogenesis assays (IC₅₀ values) and IL-1β ELISA to evaluate NLRP3 inhibition .
  • SAR Insights : Bulky electron-withdrawing groups at the 3-position correlate with reduced IL-36α secretion in renal inflammation models .

Q. How can computational methods predict binding modes of derivatives?

  • Methodological Answer :
  • Docking Tools : Use AutoDock Vina for virtual screening. Prepare ligand files (PDBQT format) and optimize grid maps around the NLRP3 NACHT domain (PDB: 6NPY) .
  • Validation : Compare docking scores (e.g., binding energy ≤ −9.0 kcal/mol) with experimental IC₅₀ data. Prioritize derivatives with hydrogen bonds to Arg578 and hydrophobic interactions with Leu555 .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., 24-h treatment in DMEM + 10% FBS) .
  • Purity Verification : Confirm compound integrity via HPLC and LC-MS. Impurities >2% can skew osteoclast inhibition results .
  • Structural Confirmation : Perform X-ray crystallography (e.g., C–H⋯O interactions and aromatic stacking distances of 3.720 Å) to rule out polymorphic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.